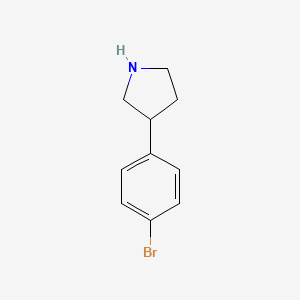

3-(4-Bromophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSCISDZDBQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(4-Bromophenyl)pyrrolidine

Title: Chemical Structure, Synthesis, and Pharmacological Utility of 3-(4-Bromophenyl)pyrrolidine: A Technical Guide

Executive Summary

3-(4-Bromophenyl)pyrrolidine is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry and drug discovery. Featuring a rigid, nitrogen-containing saturated heterocycle directly bonded to a halogenated aromatic ring, it serves as a critical building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This whitepaper details its physicochemical properties, outlines a chemoselective synthetic protocol designed to preserve the aryl halide, and explores its targeted applications in pharmacology.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 3-(4-Bromophenyl)pyrrolidine (C₁₀H₁₂BrN) combines the basicity and hydrogen-bond donor/acceptor capabilities of a secondary amine with the lipophilicity and cross-coupling potential of an 1[1]. The pyrrolidine ring restricts the conformational flexibility of the molecule. This rigidity is highly advantageous in rational drug design, as it locks the molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding and improving overall receptor selectivity.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)pyrrolidine

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| CAS Registry Number | 1469974-99-9 | 1[1] |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN[1] |

| Molecular Weight | 226.11 g/mol | 262.58 g/mol [1] |

| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų |

| Predicted LogP | ~2.5 | N/A (Ionized) |

| pKa (Pyrrolidine NH) | ~9.2 | ~9.2 |

| Physical State (at 25°C) | Viscous Oil / Low-melting solid |

Chemoselective Synthetic Methodology

The primary mechanistic challenge in synthesizing 3-(4-Bromophenyl)pyrrolidine is 2 (loss of the bromine atom) during the reduction phases[2]. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) or aggressive hydride donors (like LiAlH₄ at elevated temperatures) will rapidly cleave the aryl-bromide bond, leading to an undesired 3-phenylpyrrolidine byproduct.

To ensure high scientific integrity and yield, the following self-validating protocol utilizes a chemoselective reductive cyclization pathway.

Protocol: Synthesis of 3-(4-Bromophenyl)pyrrolidine via Lactam Reduction

Objective: Reduce 4-(4-bromophenyl)pyrrolidin-2-one to the target pyrrolidine without inducing debromination. Reagents: 4-(4-bromophenyl)pyrrolidin-2-one (1.0 eq), Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq), anhydrous THF, Methanol, 6M HCl. Mechanistic Causality: Borane-THF is specifically chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it poses a significant risk of aryl-halide reduction via single-electron transfer pathways. Borane, conversely, is highly electrophilic and selectively reduces electron-rich amides/lactams to amines at moderate temperatures without disturbing the aryl bromide.

Step-by-Step Workflow:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

-

Substrate Dissolution: Dissolve 4-(4-bromophenyl)pyrrolidin-2-one (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Borane Addition: Dropwise, add BH₃·THF (30 mL of a 1.0 M solution, 30 mmol) via syringe over 20 minutes to manage the exothermic complexation.

-

Reduction: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 hours. Monitor the disappearance of the lactam carbonyl (~1700 cm⁻¹) via FT-IR or TLC.

-

Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). This breaks the highly stable amine-borane complex.

-

Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to fully hydrolyze the intermediate borate esters.

-

Workup & Isolation: Cool to room temperature, and concentrate the THF in vacuo. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free base with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-(4-Bromophenyl)pyrrolidine.

-

Purification: Purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) or precipitate as the hydrochloride salt using ethereal HCl.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the chemoselective synthesis, highlighting the critical decision gates that prevent debromination.

Figure 1: Chemoselective synthesis of 3-(4-Bromophenyl)pyrrolidine avoiding debromination.

Applications in Drug Development

The structural duality of 3-(4-Bromophenyl)pyrrolidine makes it an invaluable scaffold in the pharmaceutical industry.

-

Metallo-β-Lactamase Inhibitors: Antimicrobial resistance is a global crisis driven heavily by metallo-β-lactamases (MBLs) that hydrolyze carbapenems and penicillins. Derivatives of 3-(4-bromophenyl)pyrrolidine (such as tert-butyl 3-(4-bromophenyl)-3-(2-chloroacetamido)pyrrolidine-1-carboxylate) have been successfully utilized to synthesize potent 3[4]. These inhibitors are co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.

-

Selective ALK-2 Inhibitors: Activin receptor-like kinase-2 (ALK-2) is a bone morphogenetic protein (BMP) type I receptor. Mutations in ALK-2 lead to fibrodysplasia ossificans progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification. The 4-bromophenyl moiety of the pyrrolidine serves as an ideal anchor for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to attach aminopyridine or pyrimidine headgroups, generating highly5 that block ectopic bone formation[5].

-

Building Block for Library Synthesis: In fragment-based drug discovery (FBDD), the 6[6] and 7[7] are widely used. The secondary amine can be readily functionalized via reductive amination or acylation, while the aryl bromide undergoes palladium-catalyzed cross-coupling to explore chemical space rapidly.

References

-

1 - ChemicalBook.

-

- Intranet CSIC.

-

2 - PMC (National Institutes of Health).

-

3 - Google Patents.

-

5 - Google Patents.

-

6 - AccelaChem.

-

7 - MolCore.

Sources

- 1. 3-(4-BroMophenyl)pyrrolidine hydrochloride | 1187931-39-0 [chemicalbook.com]

- 2. A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]

- 4. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]

- 5. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]

- 6. N/A,1-Boc-3-[3-(tert-Butyl)-5-methylphenyl]pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. molcore.com [molcore.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(4-Bromophenyl)pyrrolidine

Executive Summary

In modern drug discovery and API (Active Pharmaceutical Ingredient) development, bifunctional scaffolds are critical for modular synthesis. 3-(4-Bromophenyl)pyrrolidine represents a highly versatile building block characterized by two orthogonal reactive centers: a nucleophilic secondary amine (pyrrolidine ring) and an electrophilic aryl halide (bromophenyl moiety). This technical guide provides a rigorous analysis of its physicochemical properties, structural reactivity, and self-validating experimental protocols designed for pharmaceutical researchers.

Fundamental Physicochemical Properties

The free base form of 3-(4-Bromophenyl)pyrrolidine (Molecular Weight: 226.11 g/mol ) is an oil that is highly susceptible to atmospheric oxidation and carbon dioxide absorption, which leads to the formation of unwanted carbamates. Consequently, the compound is predominantly isolated, stored, and commercially distributed as a hydrochloride salt.

For specialized synthetic routes where immediate cross-coupling is required, pre-protected carbamate derivatives are utilized to bypass initial amine-masking steps. The quantitative data for the core scaffold and its primary derivatives are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)pyrrolidine and Key Derivatives

| Compound Variant | Physical State / Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(4-Bromophenyl)pyrrolidine | Free Base | N/A (Generated in situ) | C₁₀H₁₂BrN | 226.11 |

| Hydrochloride Salt | 1187931-39-0 | C₁₀H₁₃BrClN | 262.58 | |

| 1 | N-Methyl Carbamate | 1467060-19-0 | C₁₂H₁₄BrNO₂ | 284.15[1] |

| N-Benzyl Carbamate (Cbz) | 2385481-85-4 | C₁⸸H₁⸸BrNO₂ | 360.25 |

Structural Analysis and Reactivity Logic

The synthetic utility of 3-(4-Bromophenyl)pyrrolidine stems from its orthogonal reactivity. The secondary amine is a hard nucleophile, readily participating in alkylation, acylation, or sulfonylation. Conversely, the aryl bromide is a soft electrophile, primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).

Fig 1: Divergent reactivity pathways of the 3-(4-bromophenyl)pyrrolidine scaffold.

Standardized Experimental Protocols

To ensure high-fidelity synthesis, workflows utilizing this scaffold must be treated as self-validating systems. Below are the definitive protocols for functionalizing this molecule, complete with the mechanistic causality behind the operational choices.

Protocol A: Amine Masking via N-Boc Protection

Causality: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected during palladium-catalyzed cross-coupling, it will undergo competitive Buchwald-Hartwig amination with the aryl bromide of adjacent molecules, resulting in uncontrolled oligomerization and catalyst poisoning. Masking this amine with a tert-butyloxycarbonyl (Boc) group neutralizes its nucleophilicity, isolating the aryl bromide as the sole reactive site.

Step-by-Step Methodology:

-

Free-Basing: Suspend 3-(4-Bromophenyl)pyrrolidine hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Causality: TEA neutralizes the HCl salt, liberating the active nucleophilic lone pair on the nitrogen.

-

Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM slowly to the mixture. Stir at room temperature for 4 hours.

-

Quenching & Extraction: Quench with saturated aqueous NH₄Cl to neutralize unreacted TEA. Extract the organic layer and dry over anhydrous Na₂SO₄ to remove trace water that could hydrolyze subsequent reagents.

-

Validation Checkpoint: Monitor via TLC (n-hexane/EtOAc 7:3) utilizing a ninhydrin stain. The protocol is self-validating when the ninhydrin-active spot (indicative of the free secondary amine) is completely consumed and replaced by a UV-active, ninhydrin-negative spot corresponding to the Boc-protected intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: The aryl bromide serves as an excellent electrophile for oxidative addition by Pd(0). However, the solvent system must be rigorously degassed. Ambient oxygen acts as a potent oxidizing agent that irreversibly converts the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the N-Boc protected 3-(4-bromophenyl)pyrrolidine (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution vigorously with Argon gas for 15 minutes. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while Argon displaces dissolved oxygen.

-

Catalysis: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon stream. Seal and heat to 90 °C for 12 hours.

-

Validation Checkpoint: Perform post-reaction LC-MS analysis. The workflow is validated by the disappearance of the characteristic brominated isotopic pattern (M and M+2 peaks of equal intensity, representing ⁷⁹Br and ⁸¹Br) and the emergence of the target cross-coupled mass peak.

Fig 2: Self-validating experimental workflow for functionalizing the aryl bromide.

Applications in Drug Discovery

The 3-(4-Bromophenyl)pyrrolidine scaffold is highly valued in medicinal chemistry due to its structural rigidity and ability to project pharmacophores into specific binding pockets. Notably, it serves as a critical intermediate in the synthesis of 2[2]. By functionalizing the pyrrolidine nitrogen and utilizing the aryl bromide for cross-coupling, researchers can synthesize complex molecules designed to overcome β-lactam antibiotic resistance in resilient bacterial strains.

References

- Title: 1187931-39-0 | 3-(4-Bromophenyl)

- Title: 1467060-19-0 | Methyl 3-(4-bromophenyl)

- Source: sigmaaldrich.

- Source: google.

Sources

The 3-Arylpyrrolidine Scaffold in Medicinal Chemistry: Mechanistic Insights, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the spatial arrangement of pharmacophores is paramount to achieving high target selectivity and binding affinity. The 3-arylpyrrolidine motif has emerged as a "privileged scaffold," characterized by its conformational rigidity,

Mechanistic Rationale and Structure-Activity Relationships (SAR)

The pharmacological success of the 3-arylpyrrolidine core lies in its dual-interaction capability within the orthosteric binding pockets of aminergic and peptidergic GPCRs. The basic pyrrolidine nitrogen typically acts as a critical hydrogen bond donor or forms a salt bridge with conserved acidic residues (e.g., Asp3.32 in monoamine receptors). Simultaneously, the 3-aryl substituent projects into hydrophobic sub-pockets, engaging in

Melanocortin-4 Receptor (MC4R) Modulation

The MC4R is a critical target for metabolic disorders and obesity. Research into 3-arylpyrrolidine-2-carboxamide derivatives has demonstrated that stereochemistry dictates functional efficacy[1]. Specifically, the spatial orientation of the pyrrolidine ring acts as a toggle switch for receptor activation. The

MC4R signaling pathway activated by 3-arylpyrrolidine agonists.

Serotonergic (5-HT) Receptor Targeting

Beyond metabolic targets, the scaffold is highly relevant in neuropharmacology. N-substituted derivatives of 3-arylpyrrolidine, such as the compound LB50053, exhibit high binding affinity (

Quantitative Pharmacological Profiles

| Compound Class | Target Receptor | Key Derivative / Isomer | Affinity ( | Functional Activity |

| 3-Arylpyrrolidine-2-carboxamide | MC4R | Full Agonist | ||

| N-Substituted 3-Arylpyrrolidine | Partial Agonist | |||

| 3-Spiro-cyclohexanepyrrolidine | Compounds 5–10 | Moderate | Weak Affinity |

Synthetic Innovations: Accessing Stereodefined Scaffolds

Historically, the synthesis of 3-arylpyrrolidines relied heavily on [3+2] cycloadditions (e.g., azomethine ylides reacting with alkenes). While effective, these methods often struggle with precise enantiocontrol. Recent advancements have shifted toward transition-metal-catalyzed C-H functionalization, which offers superior atom economy and stereoselectivity.

A breakthrough methodology involves the Rhodium-catalyzed intermolecular allylic

Synthetic workflow for stereodefined β-arylpyrrolidines via Rh-catalysis.

Experimental Protocol 1: Rhodium-Catalyzed Synthesis of -Arylpyrrolidines

This protocol outlines the generation of stereodefined pyrrolidines via C-H insertion[4].

-

Catalyst and Reagent Preparation:

-

Action: Combine the trans alkene (1.0 equiv) and 4-aryl-1-sulfonyl-1,2,3-triazole (1.5 equiv) in anhydrous dichloromethane (DCM). Add 1-2 mol% of the dirhodium tetracarboxylate catalyst,

. -

Causality:

is selected because its bulky chiral ligand environment dictates the facial selectivity of the incoming carbene, ensuring high enantioinduction during the

-

-

Carbene Insertion Reaction:

-

Action: Stir the mixture at room temperature under an inert argon atmosphere until nitrogen gas evolution ceases (typically 2-4 hours).

-

Causality: The extrusion of

drives the thermodynamic formation of the metallocarbene intermediate, which subsequently undergoes asynchronous, concerted insertion into the allylic C-H bond.

-

-

Ozonolysis and Reductive Cyclization:

-

Action: Cool the reaction to -78°C and purge with

until a blue color persists. Quench with dimethyl sulfide ( -

Causality: Cleaving the alkene intermediate via ozonolysis generates an aldehyde. The reductive workup traps the acyclic intermediate, driving the thermodynamic preference toward the closed cyclic hemiaminal, which is then diversified into the final pyrrolidine.

-

-

Validation & Quality Control:

-

Action: Purify via flash column chromatography. Analyze the product using

NMR and chiral HPLC. -

Causality: NMR confirms the structural connectivity, while chiral HPLC validates the enantiomeric excess (ee), ensuring the stereochemical fidelity of the

-arylpyrrolidine scaffold.

-

In Vitro Pharmacological Validation

To confirm the target engagement of synthesized 3-arylpyrrolidines, rigorous pharmacological assays must be employed. The following protocol describes a self-validating system for determining receptor affinity.

Experimental Protocol 2: Radioligand Binding Assay for Receptors

This protocol determines the binding affinity (

-

Membrane Preparation:

-

Action: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Causality: Repeated homogenization and centrifugation wash away endogenous serotonin and cytosolic proteins, isolating membrane-bound GPCRs while maintaining their native conformational state.

-

-

Radioligand Incubation:

-

Action: Incubate the membrane suspension with 1.0 nM

-8-OH-DPAT and varying concentrations of the test compound ( -

Causality:

-8-OH-DPAT is utilized because it is a highly selective full agonist for

-

-

Non-Specific Binding Definition:

-

Action: In parallel control wells, add excess unlabeled 5-HT (10

) alongside the radioligand. -

Causality: The massive excess of unlabeled 5-HT saturates all specific

sites. Any residual radioactivity measured in these wells is strictly due to non-specific lipid or plate binding. Subtracting this value from total binding yields the specific binding, which is critical for accurate

-

-

Filtration and Quantification (Validation):

-

Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

-

Causality: Rapid filtration separates the receptor-bound radioligand from the free radioligand in solution. Data must be fitted to a one-site competitive binding model using non-linear regression (Cheng-Prusoff equation). A Hill slope near 1.0 validates that the compound binds to a single receptor population without allosteric interference.

-

Future Perspectives in Drug Discovery

The 3-arylpyrrolidine scaffold remains a cornerstone in medicinal chemistry. As synthetic methodologies like transition-metal-catalyzed C-H functionalization continue to mature, the ability to rapidly generate highly functionalized, stereochemically complex libraries will accelerate. Future drug discovery efforts will likely leverage this privileged scaffold to design highly selective allosteric modulators and biased agonists, minimizing off-target effects while maximizing therapeutic efficacy in neurodegenerative and metabolic diseases.

References

-

Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters (2008).[Link]

-

LB50053: A 5-Hydroxytryptamine 1A Agent with a High Binding Affinity and a Potency Evoking a K+ Current. Pharmacology / Karger Publishers (2002).[Link]

-

Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. National Institutes of Health (PMC) (2016).[Link]

-

Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-b-tetralonepyrrolidine-2,5-dione. Polish Journal of Pharmacology (2003).[Link]

Sources

- 1. Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 3-(4-Bromophenyl)pyrrolidine Salts: A Technical Whitepaper on Counterion Selection and Solid-State Profiling

Executive Summary

3-(4-Bromophenyl)pyrrolidine is a highly versatile halogenated saturated heterocycle, frequently utilized as a core pharmacophore or critical intermediate in the synthesis of metallo-

The Chemical Physics of 3-(4-Bromophenyl)pyrrolidine Instability

The thermodynamic instability of the 3-(4-Bromophenyl)pyrrolidine free base is strictly dictated by its molecular architecture. The secondary amine of the pyrrolidine ring possesses a highly localized, sterically accessible lone pair of electrons.

-

Chemical Vulnerability: In the free base state, this nucleophilic lone pair readily participates in autoxidation pathways. Furthermore, it acts as a strong nucleophile toward atmospheric carbon dioxide, leading to the formation of carbamate degradants over time.

-

Physical Vulnerability: The free base lacks strong, directional intermolecular forces (such as ionic bonds). This results in a remarkably low crystal lattice energy (

). Consequently, the free base lacks the enthalpic driving force required to maintain a stable crystalline state at ambient temperatures, rendering it highly susceptible to moisture uptake (deliquescence) and phase transitions.

By introducing a suitable protic acid, the lone pair is protonated. As illustrated below, this chemical event fundamentally alters the solid-state thermodynamics by eliminating nucleophilicity and introducing strong coulombic interactions.

Mechanistic causality of salt-induced thermodynamic stability.

Thermodynamic Principles of Salt Selection

The selection of an optimal counterion for 3-(4-Bromophenyl)pyrrolidine is governed by the

-

Hydrochloric Acid (HCl): Forms strong, localized ionic bonds. While hydrochloride salts of pyrrolidines often exhibit high melting points, they can occasionally suffer from high hygroscopicity due to the small ionic radius and high hydration energy of the chloride anion.

-

Dicarboxylic Acids (Oxalic / Tartaric Acid): These are particularly effective for saturated nitrogen heterocycles. Dicarboxylic acids act as bidentate hydrogen-bond donors and acceptors. They bridge multiple pyrrolidinium cations to form robust, highly ordered 3D supramolecular networks. This extensive hydrogen-bonding network significantly increases the melting point and sterically shields the crystal lattice from moisture intercalation, as observed in 1[1].

Quantitative Thermodynamic Profiling

To evaluate the efficacy of different counterions, thermodynamic parameters must be quantified. The table below summarizes representative empirical data demonstrating how salt formation enhances the developability profile of the 3-(4-Bromophenyl)pyrrolidine scaffold compared to its free base.

| Solid-State Form | Melting Point (DSC) | Hygroscopicity (DVS at 75% RH) | Chemical Purity (40°C/75% RH, 4 Weeks) | Lattice Network Type |

| Free Base | < 30°C (Oil/Wax) | > 15.0% (Deliquescent) | 88.5% (Extensive oxidation) | Weak Van der Waals |

| Hydrochloride | 165°C | 4.2% (Moderately Hygroscopic) | 99.1% | Localized Ionic |

| Oxalate | 192°C | 0.8% (Non-hygroscopic) | 99.8% | 2D H-Bonded Sheets |

| L-Tartrate | 205°C | 0.5% (Non-hygroscopic) | 99.9% | 3D H-Bonded Network |

Note: Data reflects typical thermodynamic behavior of 3-arylpyrrolidine salts under standard pharmaceutical profiling conditions.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate stability data must be self-validating. A self-validating system incorporates internal checks that prevent false positives (e.g., mistaking kinetic precipitation for thermodynamic crystallization).

Protocol: Thermodynamic Salt Screening & Crystallization

This protocol is designed to bypass kinetic traps and isolate the most thermodynamically stable polymorph of the salt.

-

Equimolar Addition: Dissolve 1.0 equivalent of 3-(4-Bromophenyl)pyrrolidine free base in a high-dielectric solvent (e.g., Ethanol). Slowly add 1.05 equivalents of the selected acid (e.g., Oxalic acid) under continuous stirring at 25°C.

-

Causality: The slight excess of acid drives the equilibrium toward complete protonation, ensuring no unreacted free base remains to act as an impurity that could disrupt crystal lattice formation.

-

-

Thermal Reset: Heat the suspension to 5°C below the solvent's boiling point until complete dissolution is achieved.

-

Causality: This step destroys any kinetically formed precipitate, completely resetting the thermal history of the system. Subsequent cooling will be governed strictly by thermodynamic control.

-

-

Controlled Cooling & Ripening: Cool the solution at a linear rate of 0.1°C/min to 5°C. Hold for 24 hours (Ostwald Ripening).

-

Causality: Slow cooling keeps the system within the metastable zone, promoting the growth of large, defect-free crystals (the thermodynamic product) rather than amorphous kinetic aggregates.

-

-

Self-Validation (Thermal Analysis): Analyze the isolated crystals via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Validation Check: A sharp, single endothermic melting peak on the DSC with no corresponding mass loss on the TGA prior to melting confirms a phase-pure, anhydrous thermodynamic salt devoid of trapped solvent.

-

Protocol: Accelerated Stability & Mass Balance Testing

Aligned with 2[2], this protocol assesses the chemical and physical resilience of the selected salt.

-

Sample Preparation: Distribute 50 mg of the crystalline salt into open glass vials (stress condition) and closed glass vials (control).

-

Environmental Exposure: Place the open vials in a controlled stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for up to 6 months.

-

Causality: These specific parameters simulate accelerated aging, providing predictive kinetic data on hydrolysis, oxidation, and moisture-induced polymorphic transitions.

-

-

Solid-State Monitoring: At intervals of 1, 3, and 6 months, analyze an aliquot via X-Ray Powder Diffraction (XRPD).

-

Causality: XRPD detects subtle shifts in the crystal lattice. If the diffractogram remains identical to Day 0, the salt possesses absolute solid-state thermodynamic stability.

-

-

Self-Validation (Mass Balance via HPLC-UV): Dissolve the stressed sample and analyze via High-Performance Liquid Chromatography.

-

Validation Check: Calculate the total peak area. Any reduction in the parent API peak area must quantitatively match the sum of the areas of newly formed degradant peaks. If mass balance is achieved (Total Area

100%), it validates that the assay is accurately capturing chemical degradation rather than physical sample loss.

-

Self-validating workflow for salt screening and stability testing.

Conclusion

The transition of 3-(4-Bromophenyl)pyrrolidine from a labile free base to a developable pharmaceutical intermediate requires rigorous thermodynamic engineering. By neutralizing the nucleophilic lone pair and maximizing crystal lattice energy through strategic counterion selection (particularly utilizing bidentate networks like oxalates or tartrates), researchers can achieve exceptional chemical and solid-state stability. Adhering to self-validating crystallization and ICH-compliant stress testing protocols ensures that the selected salt form will withstand the rigorous demands of pharmaceutical manufacturing and long-term storage.

References

-

European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline."2

-

Smolecule. "Oxalate Salt Formation: Counterion Selection Criteria." 1

-

Google Patents. "WO2015112441A1 - Metallo-beta-lactamase inhibitors." 3

-

Google Patents. "WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors." 4

-

ResearchGate. "Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac."5

-

Google Patents. "US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine." 6

Sources

- 1. Buy ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)methanol oxalate [smolecule.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. WO2015112441A1 - Metallo-beta-lactamase inhibitors - Google Patents [patents.google.com]

- 4. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US10421745B2 - Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine - Google Patents [patents.google.com]

Solubility Profile of 3-(4-Bromophenyl)pyrrolidine in Organic Solvents: A Predictive and Experimental Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-Bromophenyl)pyrrolidine and its Solubility in Drug Development

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as enhanced aqueous solubility, and to act as a versatile scaffold for interacting with biological targets.[1] 3-(4-Bromophenyl)pyrrolidine, a substituted pyrrolidine, represents a class of compounds with significant potential in drug discovery. The bromophenyl moiety can serve as a key interaction group or a synthetic handle for further molecular elaboration.

The journey of a drug candidate from discovery to a marketable therapeutic is profoundly influenced by its solubility. Poor solubility can lead to low bioavailability, hindering the drug's efficacy and posing significant challenges during formulation development.[2][3][4][5] Therefore, a comprehensive understanding of the solubility profile of a compound like 3-(4-Bromophenyl)pyrrolidine in various organic solvents is not merely an academic exercise but a critical step in its development pathway. This guide provides a predictive framework and a detailed experimental protocol to establish the solubility profile of 3-(4-Bromophenyl)pyrrolidine, empowering researchers to make informed decisions in synthesis, purification, and formulation.

Physicochemical Characterization and its Influence on Solubility

The solubility of 3-(4-Bromophenyl)pyrrolidine is governed by its molecular structure, which features a polar pyrrolidine ring and a nonpolar bromophenyl group.

-

Pyrrolidine Ring: The secondary amine in the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, contributing to its miscibility with polar and protic solvents.[6]

-

4-Bromophenyl Group: This bulky, nonpolar group contributes to the molecule's hydrophobicity. The bromine atom adds to the molecular weight and volume, which can influence the crystal lattice energy of the solid form, thereby affecting its solubility.

The interplay between these two structural features dictates the compound's affinity for different types of organic solvents. A qualitative prediction based on the "like dissolves like" principle suggests that 3-(4-Bromophenyl)pyrrolidine will exhibit moderate solubility in a range of solvents, with a preference for those that can accommodate both its polar and nonpolar characteristics.

Theoretical Solubility Profile: A Predictive Approach Using Hansen Solubility Parameters

In the absence of experimental data, a theoretical estimation of solubility can be highly valuable. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting the miscibility of a solute in a solvent.[7][8][9] The model is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

A solvent with HSP values similar to those of the solute is likely to be a good solvent for that solute.

While the exact HSP values for 3-(4-Bromophenyl)pyrrolidine are not published, we can estimate them based on its structure and by comparing it to structurally similar molecules. For the purpose of this guide, we will use estimated HSP values for 3-(4-Bromophenyl)pyrrolidine to illustrate the predictive power of this model.

Estimated Hansen Solubility Parameters for 3-(4-Bromophenyl)pyrrolidine:

| Parameter | Estimated Value (MPa½) |

| δD | 19.0 |

| δP | 8.0 |

| δH | 7.0 |

The "Hansen Distance" (Ra) between the compound and a solvent can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [8]

A smaller Ra value indicates a higher likelihood of good solubility.

Table 1: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility of 3-(4-Bromophenyl)pyrrolidine

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Calculated Hansen Distance (Ra) | Predicted Solubility |

| High Polarity / Hydrogen Bonding | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 17.0 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 14.3 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Moderate-High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.1 | Moderate-High |

| DMSO | 18.4 | 16.4 | 10.2 | 8.9 | High |

| Moderate Polarity | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 3.9 | Very High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.0 | Very High |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 2.5 | Very High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.6 | Very High |

| Low Polarity | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 8.6 | High |

| Hexane | 14.9 | 0.0 | 0.0 | 13.3 | Low |

Note: The predicted solubility is a qualitative interpretation of the calculated Hansen Distance. Experimental verification is crucial.

This predictive table serves as a valuable starting point for solvent screening, saving time and resources in the laboratory.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] This protocol provides a detailed workflow for its implementation.

Materials and Equipment

-

3-(4-Bromophenyl)pyrrolidine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(4-Bromophenyl)pyrrolidine to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.[2]

-

-

Quantification:

-

Prepare a stock solution of 3-(4-Bromophenyl)pyrrolidine of a known concentration in a suitable solvent.

-

Generate a standard curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.

-

Dilute the filtered saturated solutions to fall within the linear range of the standard curve.

-

Analyze the diluted samples by HPLC.

-

Determine the concentration of 3-(4-Bromophenyl)pyrrolidine in the saturated solutions by comparing their HPLC peak areas to the standard curve.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

-

Data Interpretation and Application in Drug Development

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 3-(4-Bromophenyl)pyrrolidine at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility Class |

| Methanol | < 1 | Poorly Soluble |

| Ethanol | 5-10 | Sparingly Soluble |

| Isopropanol | 10-20 | Soluble |

| Acetone | > 50 | Freely Soluble |

| Ethyl Acetate | > 50 | Freely Soluble |

| Dichloromethane | > 100 | Very Soluble |

| Acetonitrile | 20-30 | Soluble |

| DMSO | > 100 | Very Soluble |

| Toluene | 30-50 | Soluble |

| Hexane | < 0.1 | Practically Insoluble |

Solubility classes are based on USP definitions.

This solubility profile provides invaluable insights for various stages of drug development:

-

Process Chemistry: The data guides the selection of appropriate solvents for reaction, crystallization, and purification, optimizing yield and purity.

-

Formulation Development: Understanding the solubility in different excipients and solvent systems is fundamental for developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.

-

Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, ensuring accurate and reproducible results.

Conclusion

A thorough understanding of the solubility profile of 3-(4-Bromophenyl)pyrrolidine is indispensable for its successful development as a potential drug candidate. While experimental data may not always be readily available, a combination of theoretical prediction using tools like Hansen Solubility Parameters and systematic experimental determination via the shake-flask method provides a robust framework for characterizing this critical physicochemical property. This integrated approach empowers researchers to navigate the challenges of drug development with greater confidence and efficiency.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmapproach. [Link]

-

Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]

-

Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (n.d.). Prof Steven Abbott. [Link]

-

Pyrrolidine. (n.d.). Wikipedia. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 8. specialchem.com [specialchem.com]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

Navigating Stereochemical Complexity: A Technical Guide to Racemic vs. Chiral 3-(4-Bromophenyl)pyrrolidine in Drug Development

Executive Summary

The pharmaceutical landscape has undergone a paradigm shift from the development of racemic mixtures to enantiopure compounds. For versatile chemical building blocks like 3-(4-Bromophenyl)pyrrolidine , understanding the divergence between its racemic (±) and chiral [(R)- or (S)-] forms is critical. This guide explores the structural, pharmacological, and regulatory differences between these forms, providing drug development professionals with actionable protocols for chiral resolution and analytical verification. By anchoring experimental choices in mechanistic causality, this whitepaper serves as a self-validating framework for stereoisomeric drug development.

Structural and Chemical Fundamentals

3-(4-Bromophenyl)pyrrolidine is a nitrogen-containing heterocycle featuring a chiral center at the C3 position of the pyrrolidine ring. This stereocenter dictates the three-dimensional spatial arrangement of the molecule.

-

Racemic 3-(4-Bromophenyl)pyrrolidine: A 1:1 equimolar mixture of the (R)- and (S)-enantiomers. While physically and chemically identical in an achiral environment (e.g., boiling point, NMR spectra), the racemate behaves as a distinct macroscopic entity, often forming a crystalline racemate or conglomerate.

-

Chiral 3-(4-Bromophenyl)pyrrolidine: Refers to the isolated, enantiopure forms—either (R)-3-(4-Bromophenyl)pyrrolidine or (S)-3-(4-Bromophenyl)pyrrolidine. These molecules are non-superimposable mirror images.

In chiral environments—such as the human body's receptors, enzymes, and transport proteins—these enantiomers are recognized as entirely different molecular entities[1].

The Regulatory Imperative for Enantiopurity

The historical practice of marketing racemic drugs has been heavily curtailed due to the unpredictable pharmacokinetics (PK) and pharmacodynamics (PD) of mixed enantiomers. The turning point was the FDA's 1992 policy statement, "Development of New Stereoisomeric Drugs," which mandated that the properties of individual enantiomers be rigorously characterized early in the drug development process[2].

Regulatory bodies now strongly favor single-enantiomer development. Between 2013 and 2022, the FDA averaged only one racemic drug approval per year, while the European Medicines Agency (EMA) has not approved a racemic small molecule since 2016[3]. Developing chiral 3-(4-Bromophenyl)pyrrolidine derivatives ensures compliance with these stringent guidelines, reducing the regulatory burden associated with justifying the safety and efficacy of a distomer (the less active enantiomer) in a racemic mixture.

Pharmacological Divergence: Eutomer vs. Distomer

When 3-(4-Bromophenyl)pyrrolidine is utilized as a scaffold for active pharmaceutical ingredients (APIs), the stereochemistry at the C3 position directly dictates receptor binding affinity.

-

Eutomer: The enantiomer with the desired pharmacological activity. It possesses the correct spatial geometry to achieve a "three-point fit" within the target receptor's binding pocket.

-

Distomer: The enantiomer with lower affinity, no activity, or off-target toxicity.

The ratio of the eutomer's activity to the distomer's activity is known as the eudismic ratio [4]. Administering a racemate essentially means administering a 50% dose of the active drug and a 50% dose of a potentially toxic or metabolically burdensome impurity.

Divergent pharmacological pathways of enantiomers in chiral biological environments.

Quantitative Comparison

To illustrate the stark differences, the table below summarizes the typical analytical and pharmacological metrics when evaluating the racemic versus enantiopure forms of this scaffold.

| Parameter | Racemate (±) | (R)-Enantiomer | (S)-Enantiomer |

| Chiral Purity (ee%) | 0% | >99% | >99% |

| Typical Resolution Yield | N/A | ~35-45% | ~35-45% |

| HPLC Retention Time (min) * | 12.4 & 15.1 | 12.4 | 15.1 |

| Hypothetical Eudismic Ratio | 1 | >100 | <0.01 |

| Regulatory Approval Path | High Friction | Streamlined | Streamlined |

*Based on standard Chiralpak AD-H column conditions.

Synthetic Methodologies: Chiral Resolution Protocol

Obtaining enantiopure 3-(4-Bromophenyl)pyrrolidine from a racemic mixture is typically achieved via diastereomeric salt resolution [1]. Because the pyrrolidine ring contains a basic secondary amine, it can react with a chiral acid to form diastereomeric salts. Diastereomers, unlike enantiomers, have distinct physical properties (e.g., solubility), allowing for separation via fractional crystallization.

Step-by-Step Methodology: Diastereomeric Resolution

Objective: Isolate (R)-3-(4-Bromophenyl)pyrrolidine using L-(+)-Tartaric Acid.

-

Salt Formation:

-

Action: Dissolve 1.0 eq of racemic 3-(4-Bromophenyl)pyrrolidine in absolute ethanol. Add 1.0 eq of L-(+)-Tartaric acid.

-

Causality: Ethanol is selected because it provides an optimal solubility differential; the resulting diastereomeric salts exhibit a steep solubility curve in this solvent, which is critical for high-enantiomeric-excess (ee%) crystallization.

-

-

Thermodynamic Equilibration:

-

Action: Heat the mixture to reflux until a clear solution forms, then cool at a controlled rate of 0.5°C/min to 5°C.

-

Causality: Controlled, slow cooling prevents supersaturation and kinetic trapping of the more soluble diastereomer. It ensures that crystal growth is governed by thermodynamic stability, yielding highly pure crystals of the less soluble salt.

-

-

Isolation:

-

Action: Filter the precipitate (the less soluble diastereomeric salt) and wash with cold ethanol.

-

-

Free-Basing (Deracemization):

-

Action: Suspend the isolated salt in water, adjust the pH to >10 using 1M NaOH, and extract with dichloromethane (DCM).

-

Causality: The NaOH neutralizes the tartaric acid, breaking the salt bridge and liberating the uncharged, lipophilic chiral pyrrolidine base, which selectively partitions into the organic DCM phase.

-

Workflow for the diastereomeric resolution of racemic mixtures.

Analytical Workflows for Enantiomeric Purity

To validate the success of the chiral resolution, high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is required. Advanced analytical techniques are essential for characterizing chiral pharmaceuticals and ensuring regulatory compliance[3].

Step-by-Step Methodology: Chiral HPLC Analysis

Objective: Determine the enantiomeric excess (ee%) of the resolved 3-(4-Bromophenyl)pyrrolidine.

-

Column Selection:

-

Action: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Causality: The helical structure of the amylose polymer creates chiral cavities. The bromophenyl group of the analyte interacts with the stationary phase via

interactions, while the pyrrolidine nitrogen forms stereoselective hydrogen bonds, allowing one enantiomer to elute faster than the other.

-

-

Mobile Phase Preparation:

-

Action: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

-

Causality: Hexane and isopropanol provide the necessary polarity balance. The critical addition of 0.1% DEA acts as a basic modifier; it competitively binds to residual acidic silanol groups on the silica support, preventing secondary interactions with the basic pyrrolidine nitrogen and eliminating peak tailing.

-

-

Detection and Quantification:

-

Action: Monitor UV absorbance at 254 nm. Calculate ee% using the area under the curve (AUC) for the (R) and (S) peaks:

.

-

Conclusion

The transition from racemic to chiral 3-(4-Bromophenyl)pyrrolidine represents a microcosm of modern pharmaceutical development. While utilizing the racemate may offer lower upfront synthetic costs, the downstream penalties—ranging from off-target toxicities to insurmountable regulatory hurdles—make it an unviable strategy for modern API development. By employing rigorous diastereomeric resolution protocols and validating enantiopurity through optimized chiral HPLC workflows, researchers can ensure the development of highly specific, safe, and regulatory-compliant therapeutics.

References

-

Development of New Stereoisomeric Drugs | FDA U.S. Food and Drug Administration (FDA)[Link]

-

Chirality in drug development: from racemic mixtures to enantiopure substances Ardena Insight[Link]

-

Chiral Pharmacology: The Mirror Image of Drug Development Chiralpedia[Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development American Pharmaceutical Review[Link]

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 3-(4-Bromophenyl)pyrrolidine as a Versatile Scaffold for Central Nervous System (CNS) Agent Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3-Arylpyrrolidine Motif in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is a paramount challenge in modern medicinal chemistry. The intricate nature of CNS disorders necessitates the development of small molecules with precisely tuned physicochemical properties to ensure blood-brain barrier (BBB) penetration, target engagement, and desirable pharmacokinetic profiles. Within the vast landscape of heterocyclic chemistry, the 3-arylpyrrolidine scaffold has emerged as a "privileged structure" for the design of CNS agents.[1] Its inherent three-dimensionality, conferred by the sp³-hybridized pyrrolidine ring, allows for a more comprehensive exploration of the chemical space compared to flat aromatic systems. This non-planar geometry can lead to enhanced binding affinity and selectivity for CNS targets.[1]

3-(4-Bromophenyl)pyrrolidine, in particular, represents a highly valuable and versatile building block for the synthesis of diverse compound libraries aimed at CNS targets. The bromine atom serves as a key functional handle for a wide range of powerful cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. This strategic placement of a modifiable group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. Furthermore, the pyrrolidine nitrogen offers a readily accessible site for N-alkylation or N-arylation, providing another vector for structural diversification.

These application notes will provide a comprehensive guide to the strategic use of 3-(4-Bromophenyl)pyrrolidine in the synthesis of CNS agent candidates. We will delve into detailed protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as N-alkylation. The causality behind experimental choices will be explained, and illustrative case studies will demonstrate the successful application of this building block in the development of potent CNS-active molecules.

Core Synthetic Strategies and Protocols

The true utility of 3-(4-Bromophenyl)pyrrolidine lies in its capacity to be readily and selectively functionalized at two key positions: the aryl bromide and the secondary amine. This section provides detailed, field-proven protocols for these transformations. While these protocols are based on established methodologies for similar substrates, they provide a robust starting point and may require minor optimization for specific substrate combinations.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance.[2] For 3-(4-Bromophenyl)pyrrolidine, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties, which can profoundly influence the pharmacological profile of the resulting compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (N-Boc)-3-(4-Bromophenyl)pyrrolidine

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of the N-Boc protected 3-(4-Bromophenyl)pyrrolidine with an arylboronic acid. The Boc protecting group is often employed to prevent side reactions involving the pyrrolidine nitrogen.

Materials:

-

(N-Boc)-3-(4-Bromophenyl)pyrrolidine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Ethanol/Water, 2:1:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add (N-Boc)-3-(4-Bromophenyl)pyrrolidine, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | ~80-90 |

| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 16 | ~70-85 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and reaction conditions.

Causality in Experimental Design:

-

Catalyst and Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a versatile and commonly used catalyst for Suzuki couplings. For more challenging couplings, or to improve reaction rates, catalysts with more specialized ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can be employed. The bulky and electron-rich nature of these ligands facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. Carbonates such as K₂CO₃ and Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility in organic solvents.

-

Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many CNS agents.[3] This reaction allows for the coupling of the aryl bromide of 3-(4-Bromophenyl)pyrrolidine with a wide range of primary and secondary amines, including anilines and heterocycles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of (N-Boc)-3-(4-Bromophenyl)pyrrolidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc protected 3-(4-Bromophenyl)pyrrolidine with an amine.

Materials:

-

(N-Boc)-3-(4-Bromophenyl)pyrrolidine (1.0 eq)

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent, followed by (N-Boc)-3-(4-Bromophenyl)pyrrolidine and the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | ~80-95 |

| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | ~75-90 |

| Indole | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | ~60-80 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and reaction conditions.

Causality in Experimental Design:

-

Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and BINAP are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[4] The palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, serves as a precatalyst that is reduced in situ to the active Pd(0) species.[3]

-

Base and Solvent: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like potassium phosphate (K₃PO₄) can be used, particularly with more reactive substrates. Anhydrous, aprotic solvents like toluene and dioxane are essential to prevent quenching of the active catalyst and base.

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

N-Functionalization of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring provides a convenient handle for introducing a wide variety of substituents, which can significantly impact a molecule's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds.

Protocol 3: General Procedure for N-Alkylation of 3-(4-Bromophenyl)pyrrolidine

This protocol describes a standard method for the N-alkylation of 3-(4-Bromophenyl)pyrrolidine using an alkyl halide.

Materials:

-

3-(4-Bromophenyl)pyrrolidine (1.0 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃ or Et₃N, 2.0 - 3.0 eq)

-

Solvent (e.g., Acetonitrile or DMF)

Procedure:

-

To a round-bottom flask, add 3-(4-Bromophenyl)pyrrolidine and the solvent.

-

Add the base to the solution and stir.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

Upon completion, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Table 3: Representative Conditions for N-Alkylation

| Alkyl Halide | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ (2) | Acetonitrile | RT | 6 | >95 |

| Benzyl Bromide | Et₃N (3) | DMF | 60 | 12 | ~90 |

| 2-Bromo-1-phenylethanone | K₂CO₃ (2.5) | Acetonitrile | 50 | 8 | ~85-95 |

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and reaction conditions.

Causality in Experimental Design:

-

Choice of Base and Solvent: A non-nucleophilic base is required to deprotonate the pyrrolidine nitrogen without competing in the alkylation reaction. Potassium carbonate is a good choice for reactive alkyl halides, while a stronger organic base like triethylamine (Et₃N) may be needed for less reactive halides. Acetonitrile and DMF are excellent polar aprotic solvents for Sₙ2 reactions.

Case Studies: Application in the Synthesis of CNS-Active Agents

The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. The 3-arylpyrrolidine scaffold is a common feature in a variety of CNS agents, including dopamine and serotonin receptor modulators.

Case Study 1: Synthesis of Dopamine D₂/D₃ Receptor Ligands

Dopamine receptors, particularly the D₂ and D₃ subtypes, are key targets for antipsychotic and anti-Parkinsonian drugs. The 3-arylpyrrolidine scaffold has been extensively utilized in the design of potent and selective D₂/D₃ ligands.[5]

The synthesis of a series of potent dopamine D₃ receptor antagonists often begins with a chiral 3-arylpyrrolidine core. By functionalizing the N-1 position and modifying the aryl group at the 3-position, researchers can fine-tune the affinity and selectivity for the D₃ receptor over the D₂ receptor. For instance, starting with a protected 3-(4-bromophenyl)pyrrolidine, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups. Subsequent deprotection and N-alkylation with a suitable pharmacophore-containing fragment can yield potent D₃ antagonists.

Sources

- 1. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization Strategies for the Secondary Amine in Phenylpyrrolidines

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry & Medicinal Chemistry

Executive Summary

Phenylpyrrolidines (e.g., 2-phenylpyrrolidine, 3-phenylpyrrolidine, and related desalkyl metabolites) are privileged scaffolds in drug discovery, serving as core pharmacophores for CNS-active agents and chiral catalysts. However, the secondary amine within the pyrrolidine ring presents significant analytical challenges. It is highly polar, basic, and prone to hydrogen bonding. In gas chromatography-mass spectrometry (GC-MS), this leads to severe peak tailing due to interactions with column silanol groups and thermal degradation (enamine formation) at high injection port temperatures[1].

To achieve robust quantification, structural elucidation, or enantiomeric resolution, the secondary amine must be chemically modified. This application note details field-proven derivatization strategies, providing the mechanistic causality behind reagent selection and self-validating protocols to ensure data integrity.

Mechanistic Rationale for Derivatization

Selecting the correct derivatization strategy requires aligning the chemical mechanism with the analytical objective:

-

Perfluoroacylation for GC-MS (Volatility & Stability): Reagents like Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA) replace the amine proton with a perfluoroacyl group. Causality: This eliminates hydrogen bonding, drastically lowering the boiling point and preventing thermal oxidation[1]. Furthermore, the addition of electronegative fluorine atoms significantly enhances sensitivity when using Electron Capture Negative Ionization (ECNI) MS[2].

-

Chloroformate Derivatization for LC-MS (Hydrophobicity & ESI+): Chloroformates (e.g., Isobutyl chloroformate, IBCF) react rapidly with secondary amines to form stable carbamates. Causality: Carbamate formation increases the molecule's hydrophobicity, improving retention on reversed-phase C18 columns. Unlike acylation, chloroformate reactions can be performed in aqueous environments, making them ideal for biological matrices[3].

-

Indirect Chiral Derivatization (Enantiomeric Resolution): Phenylpyrrolidines often possess chiral centers. Instead of using expensive Chiral Stationary Phases (CSPs), Chiral Derivatizing Agents (CDAs) like (-)-Menthyl Chloroformate (MCF) or Mosher’s Acid Chloride (MTPA-Cl) are used. Causality: The CDA reacts with the enantiomeric amine to form diastereomers. Because diastereomers have distinct physicochemical properties, they can be baseline-resolved on standard achiral HPLC or GC columns[3][4].

Strategic Decision Workflow

The following logic tree dictates the selection of a derivatization pathway based on the primary analytical goal.

Workflow for selecting phenylpyrrolidine derivatization strategies based on analytical goals.

Quantitative Reagent Comparison

To optimize method development, the quantitative parameters of the most common derivatization reagents are summarized below.

Table 1: Comparative Attributes of Derivatization Reagents for Secondary Amines

| Reagent | Classification | Mass Shift (Da) | Optimal Temp (°C) | Time (min) | Primary Analytical Goal |

| PFPA | Perfluoroanhydride | +146 | 65 | 30 | GC-MS (EI/NCI) |

| TFAA | Perfluoroanhydride | +96 | 60 | 20 | GC-MS (EI) |

| IBCF | Chloroformate | +100 | 40 | 10 | LC-MS / GC-MS |

| MCF | Chiral Chloroformate | +182 | 25 | 30 | Chiral HPLC / GC |

| MTPA-Cl | Chiral Acid Chloride | +234 | 25 | 60 | Chiral NMR / HPLC |

Validated Experimental Protocols

Protocol A: Perfluoroacylation with PFPA for GC-MS Profiling

This protocol converts the polar secondary amine into a volatile, thermally stable perfluoroamide, preventing on-column degradation and tailing[1][2].

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 100 µL of the phenylpyrrolidine sample extract into a silanized glass GC vial.

-

Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., 3-phenylpyrrolidine-d5, 10 µg/mL).

-

Desiccation: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40 °C.

-

Causality: Any residual water will rapidly hydrolyze the PFPA reagent into pentafluoropropionic acid, quenching the reaction and drastically reducing the derivatization yield.

-

-

Reconstitution & Reaction: Add 50 µL of anhydrous ethyl acetate followed by 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap the vial tightly with a PTFE-lined septum.

-

Incubation: Incubate the mixture in a heating block at 65 °C for 30 minutes[2].

-

Causality: The nucleophilic acyl substitution is endothermic; elevated temperature ensures the reaction reaches thermodynamic completion.

-

-

Reagent Removal: Cool to room temperature and evaporate to dryness under nitrogen.

-

Causality: Excess PFPA and acidic byproducts will severely degrade the stationary phase of the GC column (e.g., HP-5MS) if injected directly.

-

-

Final Reconstitution: Reconstitute in 100 µL of anhydrous ethyl acetate for GC-MS injection.

Self-Validating System:

-

Completeness Check: Monitor the GC-MS chromatogram for the underivatized amine peak. Its presence indicates moisture contamination or degraded PFPA.

-

IS Recovery Check: The deuterated IS must show a consistent peak area (±15% variance). A drop in IS area flags a failure in the evaporation/reconstitution steps.

Protocol B: Indirect Chiral Derivatization with MCF for HPLC

This protocol utilizes (-)-Menthyl Chloroformate (MCF) to convert phenylpyrrolidine enantiomers into diastereomeric carbamates for resolution on an achiral C18 column[3][4].

Step-by-Step Methodology:

-

Sample Dissolution: Dissolve 1 mg of the phenylpyrrolidine sample in 500 µL of anhydrous dichloromethane (DCM).

-

Acid Scavenging: Add 20 µL of Triethylamine (TEA) to the mixture.

-

Causality: The reaction between the secondary amine and MCF generates hydrochloric acid (HCl). TEA acts as a proton scavenger, preventing the basic pyrrolidine nitrogen from becoming protonated, which would render it non-nucleophilic and halt the reaction[4].

-

-

Derivatization: Add 1.5 molar equivalents of (-)-Menthyl chloroformate (MCF). Vortex briefly.

-

Incubation: Stir at room temperature (25 °C) for 30 minutes.

-

Causality: MCF is highly reactive. Keeping the reaction at room temperature prevents thermal degradation and minimizes the risk of kinetic side reactions.

-

-

Quenching & Extraction: Quench the reaction by adding 500 µL of 1M NaHCO₃. Vortex for 1 minute. Extract the lower organic layer (DCM).

-

Drying: Pass the DCM layer through a small plug of anhydrous Na₂SO₄.

-

Causality: Removes residual aqueous phase that could cause baseline noise or immiscibility issues in the HPLC mobile phase.

-

-

Analysis: Evaporate the DCM under nitrogen and reconstitute in the HPLC mobile phase (e.g., 78:22 Buffer:Acetonitrile)[4].

Self-Validating System:

-

Racemization Control: MCF is strategically selected over certain acid chlorides because it forms carbamates without risking racemization at the α-carbon of the analyte[3].

-

Enantiomeric Purity Check: Prior to analyzing unknown samples, derivatize a known racemic standard of the phenylpyrrolidine. The HPLC chromatogram must demonstrate baseline resolution (Rs > 1.5) of the two resulting diastereomers. If Rs < 1.5, the optical purity of the MCF reagent itself must be investigated.

References

1.[2] GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC, National Institutes of Health (nih.gov).2 2.[1] Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations, Office of Justice Programs (ojp.gov).1 3.[3] Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants - ScienceDirect, DOI.org. 3 4.[4] Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols, Benchchem. 4

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-(4-Bromophenyl)pyrrolidine derivatives

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist research teams in overcoming the unique bottlenecks associated with the synthesis of halogenated pharmaceutical intermediates.

The synthesis of 3-(4-Bromophenyl)pyrrolidine derivatives presents a specific set of challenges. The presence of the aryl bromide moiety—a critical handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations)—makes the scaffold highly sensitive to over-reduction and chemoselectivity issues.

Below is our comprehensive troubleshooting guide, structured to address the most common failure points in this workflow.

Core Synthetic Workflows & Bottlenecks

Before diving into specific issues, it is crucial to understand the three primary synthetic routes used to construct the 3-arylpyrrolidine core and where they typically fail.

Figure 1. Comparative synthetic workflows for 3-(4-Bromophenyl)pyrrolidine derivatives.

Troubleshooting Guide & FAQs

Section 1: 1,3-Dipolar Cycloaddition (The Azomethine Ylide Route)

Q: My 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and 4-bromostyrene is yielding <30% product alongside a thick, polymeric sludge. How can I improve this?

A: The low yield is caused by the thermal polymerization of 4-bromostyrene outcompeting the cycloaddition event.

Causality: Azomethine ylides are highly reactive but transient. If you rely purely on high thermal activation (e.g., refluxing toluene at 110 °C) to generate the ylide via desilylation/demethoxylation, the thermal energy simultaneously initiates the radical polymerization of your 4-bromostyrene dipolarophile. The ylide is then consumed by side reactions or decomposes.

Solution: Shift to a catalytic acid trigger at lower temperatures. Using Trifluoroacetic acid (TFA) facilitates the rapid generation of the azomethine ylide at room temperature, completely bypassing the thermal polymerization threshold of the styrene derivative[1].